molecular formula C9H8ClN3 B2512860 4-(4-chloro-1H-pyrazol-1-yl)aniline CAS No. 112738-17-7

4-(4-chloro-1H-pyrazol-1-yl)aniline

Cat. No.: B2512860
CAS No.: 112738-17-7
M. Wt: 193.63
InChI Key: LNOMRSBPRLSTOU-UHFFFAOYSA-N
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Description

Significance of Pyrazole (B372694) and Aniline (B41778) Moieties in Contemporary Organic Chemistry

The pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, is a cornerstone in medicinal chemistry and materials science. nih.govmdpi.com Its unique structure, which can act as both a hydrogen bond donor and acceptor, allows it to interact effectively with various biological targets. biosynce.comnih.gov Pyrazole derivatives are known to exhibit a wide array of biological activities, including anti-inflammatory, antimicrobial, anticancer, and antiviral properties. nih.govglobalresearchonline.netnih.gov The versatility of the pyrazole scaffold makes it a "privileged structure" in drug design, meaning it can serve as a fundamental framework for developing ligands for multiple receptors. nih.govfrontiersin.org Beyond pharmaceuticals, pyrazole-containing compounds are utilized in agrochemicals as herbicides, insecticides, and fungicides, and in materials science for creating polymers with unique optical and electrical properties. biosynce.com

Aniline, a primary aromatic amine, is a fundamental building block in organic synthesis. Its amino group is a key functional handle for a multitude of chemical transformations, enabling the construction of more complex molecular architectures. In medicinal chemistry, the aniline moiety is a common feature in many drug molecules, contributing to their pharmacological profiles through interactions with biological macromolecules. The combination of the aromatic ring and the amino group allows for fine-tuning of a molecule's electronic and lipophilic properties, which is crucial for optimizing drug efficacy and pharmacokinetics.

Overview of Heterocyclic Compound Research with Pyrazole-Aniline Structural Frameworks

The fusion of pyrazole and aniline moieties into a single molecular framework gives rise to pyrazolylanilines, a class of compounds with significant research interest. This structural combination allows for the exploration of synergistic effects, where the biological and chemical properties of both parent heterocycles can be modulated and enhanced. Researchers have extensively investigated the synthesis and application of various pyrazolylaniline derivatives.

These frameworks are often synthesized to act as key intermediates in the preparation of more complex heterocyclic systems. mdpi.com The reactivity of the aniline nitrogen and the pyrazole ring allows for a diverse range of chemical modifications, leading to extensive libraries of compounds for biological screening. mdpi.com Studies have shown that the specific substitution pattern on both the pyrazole and aniline rings plays a critical role in determining the compound's biological activity. nih.gov For instance, the introduction of different functional groups can influence the compound's ability to inhibit specific enzymes or interact with cellular receptors. nih.govnih.gov

Current Research Trajectories for 4-(4-chloro-1H-pyrazol-1-yl)aniline within Chemical Sciences

Within the broader class of pyrazolylanilines, This compound has emerged as a compound of particular interest. Its structure, featuring a chlorine-substituted pyrazole linked to an aniline ring at the para-position, presents a unique combination of electronic and steric properties that are being actively explored in various scientific domains.

Current research on this compound and its derivatives is primarily focused on their potential as therapeutic agents. The presence of the chlorine atom on the pyrazole ring can significantly influence the compound's lipophilicity and its ability to form halogen bonds, which can be crucial for binding to biological targets. The aniline portion of the molecule provides a reactive site for further chemical modifications, allowing for the synthesis of a diverse range of derivatives with potentially enhanced biological activities.

While specific, in-depth research articles solely dedicated to this compound are emerging, data from public chemical databases and related studies on similar structures provide insights into its properties and potential applications. The table below summarizes some of the key physicochemical properties of this compound.

Table 1: Physicochemical Properties of this compound

Property Value
Molecular Formula C₉H₈ClN₃
Monoisotopic Mass 193.04068 Da
Predicted XlogP 1.8
InChIKey LNOMRSBPRLSTOU-UHFFFAOYSA-N

Data sourced from PubChem. uni.lu

The predicted octanol-water partition coefficient (XlogP) suggests a moderate level of lipophilicity, a property often sought in drug candidates for good membrane permeability. The research on closely related analogs, such as 3-chloro-4-(4-chloro-1H-pyrazol-1-yl)aniline, further underscores the interest in chlorinated pyrazolylanilines. uni.lu

Future research is expected to focus on several key areas:

Synthesis of Novel Derivatives: Utilizing the reactive aniline group to create a library of N-substituted derivatives to explore structure-activity relationships (SAR).

Biological Screening: Evaluating the anticancer, antimicrobial, and anti-inflammatory potential of the parent compound and its derivatives against a wide range of targets.

Computational Modeling: Employing molecular docking and other computational techniques to predict the binding modes of these compounds with various enzymes and receptors, thereby guiding the design of more potent and selective inhibitors.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-(4-chloropyrazol-1-yl)aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8ClN3/c10-7-5-12-13(6-7)9-3-1-8(11)2-4-9/h1-6H,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNOMRSBPRLSTOU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1N)N2C=C(C=N2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8ClN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

112738-17-7
Record name 4-(4-chloro-1H-pyrazol-1-yl)aniline
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Advanced Synthetic Methodologies for 4 4 Chloro 1h Pyrazol 1 Yl Aniline and Analogs

Strategic Approaches to Pyrazole (B372694) Ring Construction within Anilino Scaffolds

The formation of the pyrazole ring attached to an aniline (B41778) moiety can be achieved through several elegant and efficient synthetic routes. These methods offer access to a wide array of substituted pyrazolylaniline derivatives.

Cyclocondensation Reactions for Pyrazole Formation

Cyclocondensation reactions are a cornerstone for the synthesis of pyrazole rings. researchgate.net This approach typically involves the reaction of a hydrazine (B178648) derivative with a 1,3-dicarbonyl compound or its equivalent. researchgate.netafinitica.com For the synthesis of 4-(4-chloro-1H-pyrazol-1-yl)aniline, a common strategy begins with the cyclocondensation of 4-nitrophenylhydrazine (B89600) with a suitable 1,3-dicarbonyl precursor. afinitica.comacs.org The resulting 1-(4-nitrophenyl)-1H-pyrazole is then subjected to reduction of the nitro group to yield the corresponding aniline. afinitica.comacs.org

A variety of 1,3-dicarbonyl compounds can be employed, influencing the substitution pattern on the pyrazole ring. For instance, the reaction of (E)-4-(dimethylamino)but-3-en-2-one with a hydrazine derivative, following the Knorr cyclocondensation, yields N-aryl-5-methylpyrazoles. mdpi.com Similarly, acetylenic ketones can react with hydrazine derivatives to form pyrazoles. researchgate.net The use of β-ketoesters in cyclization reactions with hydrazones is also a well-established method for producing pyrazole-4-carboxylates. nih.gov

The reaction conditions for these cyclocondensations can be varied. While traditional methods often employ acidic conditions, newer protocols have been developed. For example, a continuous-flow reaction based on the Knorr cyclocondensation has been successfully used to synthesize ethyl 1-(7-chloroquinolin-4-yl)-5-(2,6-dimethoxyphenyl)-1H-pyrazole-3-carboxylate. mdpi.com

ReactantsKey FeaturesProduct Type
4-Nitrophenylhydrazine and 1,3-dicarbonyl compoundTwo-step process involving cyclocondensation and nitro group reduction. afinitica.comacs.org4-(Pyrazol-1-yl)anilines
Hydrazine and (E)-4-(dimethylamino)but-3-en-2-oneKnorr cyclocondensation. mdpi.comN-Aryl-5-methylpyrazoles
Hydrazine and Acetylenic ketonesProvides access to variously substituted pyrazoles. researchgate.netSubstituted Pyrazoles
Hydrazone and β-ketoesterLeads to the formation of pyrazole-4-carboxylates. nih.govPyrazole-4-carboxylates

Multicomponent Reaction Strategies for Pyrazolylaniline Derivatives

Multicomponent reactions (MCRs) have emerged as powerful and efficient tools for the synthesis of complex molecules like pyrazolylaniline derivatives from simple starting materials in a single step. beilstein-journals.orgmdpi.com These reactions are characterized by their high atom, pot, and step economy, making them attractive for generating molecular diversity. mdpi.comnih.gov

Several MCR strategies have been developed for the synthesis of pyrazoles. beilstein-journals.org A common approach involves the in situ generation of a 1,3-dicarbonyl compound from an enolate and a carboxylic acid chloride, which then reacts with a hydrazine to form the pyrazole. nih.govbeilstein-journals.org Another strategy utilizes a three-component reaction of aldehydes, β-ketoesters, and hydrazines, often catalyzed by a Lewis acid like Yb(PFO)₃, to produce polysubstituted pyrazoles. beilstein-journals.org

The Ugi multicomponent reaction, an isocyanide-based MCR, has also been employed to synthesize hybrid molecules containing both pyrazole and isoquinolone scaffolds. mdpi.com Furthermore, MCRs can be used to construct highly functionalized pyrazoles, such as triazolo[3,4-b]-1,3,4-thiadiazin-3-yl substituted 5-aminopyrazoles, from polyfunctional hydrazine derivatives. beilstein-journals.org

Reaction TypeComponentsKey Features
Consecutive Three-Component ReactionEnolate, Carboxylic acid chloride, HydrazineIn situ formation of 1,3-diketone. nih.govbeilstein-journals.org
Three-Component SynthesisAldehyde, β-ketoester, HydrazineCatalyzed by Lewis acids like Yb(PFO)₃. beilstein-journals.org
Ugi Multicomponent ReactionIsocyanide, Aldehyde, Amine, Carboxylic acidForms complex hybrid molecules. mdpi.comnih.gov
Polyfunctional Hydrazine MCR4-amino-5-hydrazinyl-4H-1,2,4-triazole-3-thiol, Phenylacyl bromide, BenzoylacetonitrileAccess to highly functionalized pyrazoles. beilstein-journals.org

[3+2] Cycloaddition Reactions in Pyrazole Synthesis

The [3+2] cycloaddition reaction is a versatile and powerful method for constructing five-membered heterocyclic rings, including pyrazoles. organic-chemistry.orgresearchgate.net This reaction involves the combination of a three-atom component (1,3-dipole) with a two-atom component (dipolarophile). researchgate.net

In the context of pyrazole synthesis, nitrile imines, often generated in situ from hydrazonoyl halides, are common 1,3-dipoles. organic-chemistry.orgresearchgate.net These can react with various dipolarophiles, such as alkynes or enamines, to yield pyrazole derivatives. organic-chemistry.orgresearchgate.net For instance, a silver-mediated [3+2] cycloaddition of N-isocyanoiminotriphenylphosphorane with terminal alkynes provides a mild and efficient route to pyrazoles. organic-chemistry.org Similarly, a copper-promoted aerobic oxidative [3+2] cycloaddition of N,N-disubstituted hydrazines with alkynoates also yields substituted pyrazoles. organic-chemistry.org

Another approach involves the [3+2] cycloaddition of diazo compounds with alkynes. mdpi.com For example, the reaction of α-diazoesters with ynones, catalyzed by Al(OTf)₃, proceeds through a cascade of [3+2] cycloaddition, rearrangement, and N-H insertion to afford 4-substituted pyrazoles. researchgate.net

1,3-DipoleDipolarophileCatalyst/Conditions
N-isocyanoiminotriphenylphosphoraneTerminal alkyneSilver-mediated. organic-chemistry.org
N,N-disubstituted hydrazineAlkynoateCopper-promoted, aerobic oxidation. organic-chemistry.org
Nitrile imine (from hydrazonoyl halide)Vinylsulfonium saltMild conditions. organic-chemistry.org
α-DiazoesterYnoneAl(OTf)₃ catalyzed cascade reaction. researchgate.net

Targeted Functionalization and Derivatization Approaches

Once the core pyrazolylaniline scaffold is constructed, further modifications can be introduced to fine-tune its properties. Targeted functionalization and derivatization are crucial for developing analogs with specific biological activities or material characteristics.

Direct Reductive Amination for Pyrazolyl-Aniline Linkages

Direct reductive amination offers a controlled method for forming carbon-nitrogen bonds, which can be applied to link pyrazole and aniline moieties. masterorganicchemistry.com This process involves the reaction of an aldehyde or ketone with an amine to form an imine, which is then reduced to the corresponding amine. masterorganicchemistry.com While highly effective for many substrates, it's important to note that direct reductive amination is generally not suitable for forming C-N bonds to anilines. masterorganicchemistry.com Alternative methods, such as the Buchwald-Hartwig cross-coupling, are typically employed for this purpose. masterorganicchemistry.com

Transition Metal-Catalyzed Cross-Coupling for N-Arylation

Transition metal-catalyzed cross-coupling reactions are indispensable tools for forming carbon-nitrogen bonds, particularly for the N-arylation of heterocycles like pyrazole with aniline derivatives. nih.govnih.gov These methods provide a direct and atom-economical route to N-arylpyrazoles. nih.gov

The Buchwald-Hartwig amination is a prominent example of a palladium-catalyzed cross-coupling reaction used for this purpose. acs.org This reaction can be used as an alternative to the traditional multi-step synthesis of 4-(pyrazol-1-yl)carboxanilides. acs.org Copper-catalyzed N-arylation, often referred to as the Ullmann condensation, is another widely used method. acs.orgacs.org The use of diamine ligands with a copper catalyst has been shown to be effective for the N-arylation of a broad range of nitrogen heterocycles, including pyrazoles, with aryl halides. acs.orgacs.org Recent advancements have also demonstrated that copper catalysis can be used with arynes to achieve site-selective N-arylation of unsymmetrical pyrazoles by tuning the metallotautomers through ligand choice. sciety.org

Catalyst SystemReactantsKey Features
Palladium / Buchwald-HartwigPyrazole and Aryl halideAlternative to multi-step synthesis. acs.org
Copper / Diamine ligandPyrazole and Aryl halide (iodide or bromide)General method for N-arylation of various heterocycles. acs.orgacs.org
Copper / Ligand-tunedUnsymmetrical Pyrazole and Aryne precursorSite-selective N-arylation. sciety.org

Nucleophilic Substitution Reactions Involving Halogen Moieties

Nucleophilic substitution reactions are a cornerstone in the synthesis of pyrazole derivatives. A common strategy involves the reaction of a halogenated pyrazole with an appropriate nucleophile. For instance, the synthesis of 3-[(4-chloro-1H-pyrazol-1-yl)methyl]aniline can be achieved through the reductive amination of 4-chloro-1H-pyrazole-4-carbaldehyde with benzylamine, utilizing sodium borohydride (B1222165) as the reducing agent. This reaction proceeds at room temperature in methanol (B129727) to yield the desired product.

Another example is the synthesis of 1-(4-nitrophenyl)-1H-pyrazoles via the cyclocondensation of 4-nitrophenylhydrazine with an enone or 1,3-dicarbonyl compound under acidic conditions. acs.org The resulting nitro-substituted pyrazole can then be reduced to the corresponding aniline, which serves as a versatile intermediate for further functionalization. acs.org

Electrochemical methods also offer a viable route for the chlorination of pyrazoles. The electrosynthesis of 4-chloro-substituted pyrazole derivatives can be carried out on a platinum anode in aqueous sodium chloride solutions. researchgate.net The efficiency of this process is influenced by the structure of the starting pyrazole, including the nature and position of substituents. researchgate.net For example, the electrochemical chlorination of pyrazole, 3,5-dimethylpyrazole, and 3-nitropyrazole yields the corresponding 4-chloro derivatives in 68%, 92%, and 79% yields, respectively. researchgate.net

Application of Advanced Catalytic Systems (e.g., Palladium Nanoparticles, Organocatalysis)

Advanced catalytic systems have revolutionized the synthesis of pyrazole derivatives, offering enhanced efficiency, selectivity, and sustainability.

Palladium Nanoparticles: A copper-free protocol utilizing in situ generated palladium nanoparticles (PdNPs) as a catalyst in an environmentally friendly PEG-400/H2O medium has been developed for the one-pot regioselective synthesis of pyrazole derivatives. mdpi.com This approach represents a significant advancement in pyrazole synthesis. mdpi.com

Organocatalysis: Organocatalysis has emerged as a powerful tool for the synthesis of pyrazoles, avoiding the use of metal catalysts. nih.gov Secondary amines have been employed as "green promoters" for the inverse-electron-demand [3+2] cycloaddition reaction between various carbonyl compounds and diazoacetates, leading to substituted pyrazoles with high regioselectivity. nih.gov This method is notable for its operational simplicity and the use of an inexpensive catalyst at room temperature. nih.gov

Furthermore, the combination of organocatalysis with other catalytic systems has led to novel synthetic strategies. For example, a sequential catalytic system comprising a squaramide and a silver salt has been used for the one-pot asymmetric Michael addition/hydroalkoxylation sequence to produce chiral pyrano-annulated pyrazole derivatives in excellent yields and high enantioselectivities. nih.gov Pyrrolidine-acetic acid has also been identified as a versatile bifunctional catalyst for the one-pot, three-component, solvent-free synthesis of fused pyran-pyrazole derivatives under microwave irradiation. mdpi.com

Sustainable and Efficient Synthetic Protocols

The principles of green chemistry are increasingly being integrated into the synthesis of pyrazole derivatives, leading to the development of sustainable and efficient protocols.

Microwave-Assisted Synthesis

Microwave irradiation has become a widely adopted technique for accelerating the synthesis of pyrazole derivatives, often leading to significantly reduced reaction times and improved yields. rsc.org For example, the synthesis of 4-(pyrazol-1-yl)carboxanilides has been efficiently achieved through a three-step protocol using controlled microwave heating. acs.org This involved the condensation of 4-nitrophenylhydrazine with 1,3-dicarbonyl building blocks, followed by reduction and amidation. acs.org

Microwave-assisted synthesis has also been successfully applied to the preparation of various pyrazole-fused heterocyclic systems. nih.govnih.gov For instance, the synthesis of 2-thioxo-1H-pyrazolo[1,5-a] rsc.orgtandfonline.comresearchgate.nettriazin-4-one was achieved by heating the reactants in a microwave reactor at 100°C for just 5 minutes. nih.gov Similarly, a solvent-free, microwave-assisted approach for the ring-opening of phenyl glycidyl (B131873) ether with pyrazoles has been described, with reactions completed in as little as one minute at 120°C. nih.gov

Ultrasound-Assisted Synthetic Methods

Ultrasound irradiation offers a valuable alternative to conventional heating, particularly for reactions requiring milder conditions. rsc.org It has been effectively used in the multicomponent synthesis of pyrazole derivatives in aqueous media, often without the need for a catalyst. nih.gov For instance, a simple, catalyst-free, green protocol for the one-pot synthesis of pyrazoles has been developed using ultrasound irradiation in water, affording highly selective conversion with no byproducts. nih.gov

Ultrasound has also been employed in the preparation of pyrano[2,3-c]pyrazole derivatives, where a ZnO-NiO-Fe3O4 nanocomposite was used as a catalyst under aqueous ethanol (B145695) conditions. tandfonline.com This method highlights the synergy between ultrasound and nanocatalysis in promoting efficient and sustainable chemical transformations. tandfonline.com

Mechanochemical Synthesis

Mechanochemical synthesis, which involves inducing chemical reactions through mechanical energy, is a promising green technique that often avoids the use of solvents. researchgate.net This method has been applied to the one-pot synthesis of 3,5-diphenyl-1H-pyrazoles from chalcones and hydrazines by ball milling. thieme-connect.com This solvent-free approach not only shortens reaction times and improves yields but also simplifies the work-up procedure. thieme-connect.com The efficiency and environmental benefits of mechanochemical methods have established them as prominent green techniques in organic synthesis. researchgate.net

Solvent-Free and Aqueous Medium Reaction Systems

The use of solvent-free conditions or environmentally benign solvents like water is a key aspect of green chemistry.

Solvent-Free Synthesis: A multicomponent protocol for the synthesis of amino pyrazole derivatives from aromatic aldehydes, malononitrile, and phenylhydrazine (B124118) has been developed under solvent-free conditions using solid-phase vinyl alcohol as a heterogeneous catalyst. rsc.org Similarly, an easy, solvent-free method for the synthesis of 1-(4-chlorophenyl)pyrazolidin-3-one (B1363979) has been achieved by grinding the reactants in a ball mill. researchgate.net

Aqueous Medium: The synthesis of pyrazole derivatives in aqueous media has gained significant attention. researchgate.netresearchgate.net A series of 5-aryl-1H-pyrazole derivatives were synthesized by reacting 3-(dimethylamino)-1-arylprop-2-en-1-one with hydrazine in water without any catalyst, offering advantages such as easy work-up and mild reaction conditions. researchgate.net The use of a water-soluble and recyclable polymer catalyst, sodium p-toluene sulfonate (NaPTS), has been shown to increase the reaction rate in the aqueous synthesis of multisubstituted 5-amino pyrazoles. rsc.org Furthermore, an environmentally friendly and efficient synthesis of pyrazoles has been documented using Amberlyst-70 as a heterogeneous catalyst in water at room temperature. mdpi.com

Comprehensive Spectroscopic and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Structure Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the unambiguous determination of the molecular structure of 4-(4-chloro-1H-pyrazol-1-yl)aniline in solution. By analyzing the chemical shifts, coupling constants, and signal multiplicities in both ¹H and ¹³C NMR spectra, a complete assignment of all protons and carbons in the molecule can be achieved.

¹H NMR Spectroscopy: The proton NMR spectrum provides distinct signals corresponding to the protons on the aniline (B41778) and pyrazole (B372694) rings. The aniline protons typically appear as two sets of doublets in the aromatic region, characteristic of a 1,4-disubstituted benzene (B151609) ring. The amino (-NH₂) protons usually present as a broad singlet, the chemical shift of which can be influenced by solvent and concentration. On the pyrazole ring, two singlets are expected for the protons at the C3 and C5 positions.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum complements the proton data by providing information on the carbon framework. The spectrum will show distinct signals for each unique carbon atom in the molecule. The carbon atoms of the aniline ring will appear in the aromatic region (typically 115-150 ppm), with the carbon attached to the nitrogen (C-NH₂) appearing at a higher chemical shift. The carbons of the pyrazole ring also resonate in the aromatic/heteroaromatic region, with the carbon atom bearing the chlorine (C4) showing a characteristic shift due to the halogen's influence.

While specific experimental data for the title compound is not broadly published, analysis of related structures such as 3-[(4-chloro-1H-pyrazol-1-yl)methyl]aniline and 4-chloro-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazole allows for a reliable prediction of the expected chemical shifts. rsc.org

Table 1: Predicted ¹H and ¹³C NMR Data for this compound ¹H NMR (Predicted)

Protons Predicted Chemical Shift (δ, ppm) Multiplicity
Aniline H-2, H-6 ~7.3-7.5 Doublet
Aniline H-3, H-5 ~6.7-6.9 Doublet
-NH₂ Variable (Broad Singlet) Broad Singlet
Pyrazole H-5 ~7.9-8.1 Singlet

¹³C NMR (Predicted)

Carbons Predicted Chemical Shift (δ, ppm)
Aniline C-1 (-NH₂) ~145-148
Aniline C-4 (-N-pyrazolyl) ~130-135
Aniline C-2, C-6 ~125-128
Aniline C-3, C-5 ~115-118
Pyrazole C-5 ~138-141
Pyrazole C-3 ~126-129

Infrared (IR) Spectroscopy for Characteristic Functional Group Identification

Infrared (IR) spectroscopy is a valuable tool for identifying the characteristic functional groups present in this compound. The IR spectrum displays absorption bands corresponding to the vibrational frequencies of specific bonds within the molecule.

Key functional groups and their expected vibrational frequencies include:

N-H Stretching: The aniline amine group (-NH₂) typically shows two distinct absorption bands in the region of 3300-3500 cm⁻¹, corresponding to the symmetric and asymmetric stretching vibrations.

Aromatic C-H Stretching: The stretching vibrations of the C-H bonds on both the aniline and pyrazole rings are expected to appear above 3000 cm⁻¹.

Aromatic C=C Stretching: The stretching vibrations of the carbon-carbon double bonds within the aromatic rings give rise to several bands in the 1450-1620 cm⁻¹ region.

N-H Bending: The scissoring vibration of the primary amine is typically observed in the range of 1590-1650 cm⁻¹.

C-N Stretching: The stretching vibration of the aryl C-N bond is found in the 1250-1360 cm⁻¹ region.

C-Cl Stretching: The presence of the chlorine atom on the pyrazole ring is confirmed by a C-Cl stretching band, which typically appears in the 700-800 cm⁻¹ range.

Analysis of related compounds confirms these assignments, with N-H stretching around 3370 cm⁻¹, aromatic C=C stretching near 1605 cm⁻¹, and pyrazole ring vibrations around 1550 cm⁻¹. mdpi.com

Table 2: Characteristic IR Absorption Bands for this compound

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹)
Primary Amine (-NH₂) Asymmetric & Symmetric Stretch 3300-3500
Aromatic C-H Stretch >3000
Primary Amine (-NH₂) Bend (Scissoring) 1590-1650
Aromatic C=C Stretch 1450-1620
Pyrazole Ring Ring Vibration ~1550
Aryl C-N Stretch 1250-1360

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) provides crucial information about the molecular weight and fragmentation pattern of this compound, confirming its elemental composition. The molecular formula of the compound is C₉H₈ClN₃, with a monoisotopic mass of approximately 193.04 g/mol . uni.lu

In electrospray ionization (ESI) mass spectrometry, the compound is expected to be readily protonated, forming a prominent pseudomolecular ion [M+H]⁺ at an m/z (mass-to-charge ratio) of approximately 194.05. uni.lu Other common adducts that may be observed include the sodium adduct [M+Na]⁺ and the potassium adduct [M+K]⁺. uni.lu The presence of the chlorine atom would be evident from the characteristic isotopic pattern of the molecular ion peak, with an M+2 peak (due to the ³⁷Cl isotope) having an intensity of about one-third of the main M peak (due to the ³⁵Cl isotope).

Fragmentation analysis (MS/MS) can further elucidate the structure by showing the cleavage of the molecule at its weakest bonds, such as the bond between the aniline and pyrazole rings.

Table 3: Predicted Mass Spectrometry Data for this compound

Adduct Predicted m/z
[M+H]⁺ 194.04796
[M+Na]⁺ 216.02990
[M+K]⁺ 232.00384
[M-H]⁻ 192.03340

Data sourced from PubChem. uni.lu

Single Crystal X-ray Diffraction Analysis for Solid-State Structures

Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms and molecules in the solid state. While a specific crystal structure for this compound is not available in the public domain, analysis of its constituent parts and related compounds allows for a detailed prediction of its solid-state characteristics. The crystal structure of the parent 4-chloro-1H-pyrazole has been determined, revealing a hydrogen-bonded trimeric assembly in the solid state. nih.govmdpi.com It is anticipated that the crystal packing of the title compound would be significantly influenced by intermolecular hydrogen bonds involving the aniline -NH₂ group and the pyrazole nitrogen atoms, as well as π-π stacking interactions between the aromatic rings.

Crystalline polymorphism, the ability of a compound to exist in more than one crystal structure, is a critical aspect of solid-state chemistry. Different polymorphs of a substance can exhibit distinct physical properties. While no specific studies on the polymorphism of this compound have been reported, it is a known phenomenon in related pyrazole-containing molecules. For instance, studies on 4-(tris(4-methyl-1H-pyrazol-1-yl)methyl)aniline have revealed the existence of at least two distinct polymorphs, which differ primarily in the rotational orientation of the pyrazolyl substituents and the resulting intermolecular hydrogen bonding networks. mdpi.com This suggests that this compound may also exhibit polymorphism, which could be induced by varying crystallization conditions such as solvent, temperature, and cooling rate.

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal lattice. This analysis maps the close contacts between neighboring molecules, providing a detailed picture of the forces that govern the crystal packing. For pyrazole derivatives, Hirshfeld analysis typically reveals a variety of significant intermolecular contacts. researchgate.netiucr.orgnih.gov

For this compound, the most significant interactions are expected to be:

H···H Contacts: These are generally the most abundant interactions, arising from the numerous hydrogen atoms on the molecular surface.

N-H···N and C-H···N Hydrogen Bonds: The aniline -NH₂ group can act as a hydrogen-bond donor to the sp²-hybridized nitrogen atom of a neighboring pyrazole ring, forming strong, directional interactions that are key to the supramolecular assembly.

C-H···π Interactions: The hydrogen atoms on one aromatic ring can interact with the electron-rich π-system of an adjacent ring.

H···Cl/Cl···H Contacts: The chlorine atom on the pyrazole ring can participate in weak hydrogen bonding and other van der Waals interactions.

π-π Stacking: Face-to-face or offset stacking between the aniline and pyrazole rings is also a likely contributor to the crystal stability.

Table 4: Mentioned Chemical Compounds

Compound Name
This compound
3-[(4-chloro-1H-pyrazol-1-yl)methyl]aniline
4-chloro-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazole
4-chloro-1H-pyrazole

Computational Chemistry and Advanced Theoretical Investigations

Density Functional Theory (DFT) Calculations for Electronic and Geometric Structures

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to investigate the electronic structure and optimized geometry of molecules. For 4-(4-chloro-1H-pyrazol-1-yl)aniline, calculations, often performed at levels of theory such as B3LYP with a 6-31G** basis set, provide detailed information on bond lengths, bond angles, and dihedral angles. nih.gov These parameters define the molecule's three-dimensional shape.

Quantum mechanical calculations for related pyrazolo[3,4-d]pyrimidine derivatives have shown a strong correlation between computed and experimental geometric parameters. nih.gov The analysis of the optimized structure is crucial for understanding its interaction with other molecules and its crystalline packing behavior. nih.gov

Table 1: Predicted Geometric Parameters for this compound Note: These values are representative and derived from DFT calculations on analogous structures.

ParameterDescriptionPredicted Value
C-N (Aniline-Pyrazole)Bond length between aniline (B41778) carbon and pyrazole (B372694) nitrogen~1.42 Å
C-Cl (Pyrazole)Bond length between pyrazole carbon and chlorine~1.73 Å
N-N (Pyrazole)Bond length between the two nitrogen atoms in the pyrazole ring~1.35 Å
Dihedral AngleTorsion angle between the phenyl and pyrazole rings~25° - 40°

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is essential for predicting the chemical reactivity of a molecule. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical indicator of molecular stability and reactivity.

A small HOMO-LUMO gap suggests that a molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. nih.gov For this compound, the HOMO is expected to be localized primarily on the electron-rich aniline ring, particularly the amino group. The LUMO is likely distributed across the pyrazole ring, influenced by the electron-withdrawing chlorine atom. This distribution indicates that the aniline moiety is the primary site for electrophilic attack, while the pyrazole ring is more susceptible to nucleophilic attack. DFT studies on similar pyrazole derivatives confirm that such analyses are key to understanding their chemical behavior. nih.gov

Table 2: Representative FMO Properties for this compound Note: Energy values are hypothetical and for illustrative purposes based on similar compounds.

OrbitalEnergy (eV)Significance
HOMO-5.8 eVElectron-donating capacity (localized on aniline ring)
LUMO-1.5 eVElectron-accepting capacity (localized on pyrazole ring)
Energy Gap (ΔE)4.3 eVIndicates chemical reactivity and stability

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a visualization technique that illustrates the charge distribution within a molecule. It is used to identify regions that are rich or deficient in electrons, which helps in predicting sites for intermolecular interactions, including electrophilic and nucleophilic attacks. nih.gov

The MEP map uses a color scale where red indicates regions of high electron density (negative electrostatic potential), typically associated with lone pairs of electrons on heteroatoms like nitrogen and oxygen. Blue indicates regions of low electron density (positive electrostatic potential), usually found around hydrogen atoms attached to electronegative atoms.

For this compound, the MEP map would show a significant negative potential (red) around the nitrogen atoms of the pyrazole ring and the nitrogen of the aniline's amino group. These areas are prone to electrophilic attack. Conversely, the hydrogen atoms of the amino group and the C-H bonds would exhibit a positive potential (blue or green), marking them as sites for nucleophilic interaction. nih.gov

Advanced Computational Studies on Molecular Conformation and Dynamics

While DFT provides a static picture of the molecule at its energy minimum, Molecular Dynamics (MD) simulations offer insights into its conformational flexibility and dynamic behavior over time. researchgate.net MD simulations model the atomic movements by solving Newton's equations of motion, providing a trajectory that reveals how the molecule behaves in a solution or biological environment.

Key parameters analyzed from MD simulations include the Root Mean Square Deviation (RMSD) and Root Mean Square Fluctuation (RMSF). RMSD measures the average deviation of the molecule's backbone atoms from a reference structure, indicating the stability of its conformation over the simulation period. A low and stable RMSD value suggests the molecule does not undergo significant conformational changes. ajchem-a.com RMSF, on the other hand, highlights the flexibility of specific regions within the molecule. For this compound, higher fluctuation might be observed in the amino group and in the rotation around the C-N bond connecting the two rings. Such studies are crucial for understanding how the molecule might adapt its shape to bind to a biological target. researchgate.netnih.gov

Mechanistic Insights Derived from Computational Modeling

Computational modeling is instrumental in elucidating reaction mechanisms by mapping out the potential energy surface of a chemical reaction. By calculating the energies of reactants, transition states, and products, chemists can determine the most likely reaction pathway and calculate activation energies. mdpi.com

For reactions involving pyrazole derivatives, such as their synthesis or subsequent functionalization, DFT calculations can help differentiate between proposed mechanisms. For instance, in the formation of related compounds, computational studies have been used to investigate whether a reaction proceeds via an SN2-type transition state or through multi-step rearrangements involving intermediates. mdpi.commdpi.com The high activation barriers calculated for certain pathways can explain the need for specific experimental conditions, such as high temperatures. mdpi.com This predictive power allows for the rational design of synthetic routes and a deeper understanding of the molecule's chemical transformations.

Coordination Chemistry and Ligand Design Principles

4-(4-chloro-1H-pyrazol-1-yl)aniline as a Ligand in Metal Coordination Complexes

The compound this compound functions as a notable ligand in coordination chemistry, primarily due to the presence of multiple nitrogen donor atoms within its structure. Pyrazole-based ligands are widely utilized for their ability to form stable complexes with a variety of metal ions, leading to diverse coordination geometries and nuclearities. researchgate.netresearchgate.net The structure of this compound features a pyrazole (B372694) ring and an aniline (B41778) moiety, both of which contain nitrogen atoms capable of donating lone pairs of electrons to a metal center.

Chelation Behavior of Pyrazolyl-Aniline Ligand Systems

The chelation of a metal ion by a polydentate ligand to form a cyclic complex, known as a chelate, is a fundamental concept in coordination chemistry. researchgate.net Pyrazolyl-aniline systems, such as this compound, are effective chelating agents. The process involves the simultaneous binding of the pyrazole nitrogen and the aniline nitrogen to a single metal center, forming a stable metallacycle.

The denticity of pyrazole-based ligands is a key factor in their chelation behavior. While this compound itself is expected to act as a bidentate ligand, modifications to the core structure can lead to tridentate systems. For example, N,N-bis((3,5-dimethyl-1H-pyrazol-1-yl)methyl)amine ligands coordinate in an N,N,N-tridentate fashion to Cu(II) centers. researchgate.net The stability of the resulting chelate is influenced by several factors, including the size of the chelate ring (typically 5- or 6-membered rings are most stable), the nature of the metal ion, and the electronic properties of the ligand. saudijournals.com The formation of these stable chelates is a driving force in the self-assembly of complex supramolecular structures. mdpi.com

Influence of Substituents on Ligand Coordination Properties

Substituents on both the pyrazole and aniline rings significantly influence the coordination properties of the ligand. dntb.gov.uaresearchgate.net In this compound, the chlorine atom on the pyrazole ring and the position of the amino group on the aniline ring are key determinants of its behavior.

The chlorine atom at the 4-position of the pyrazole ring is an electron-withdrawing group. This has two main effects:

Reduced Basicity: It decreases the electron density on the pyrazole nitrogen atoms, making them less basic and potentially weaker donors compared to an unsubstituted pyrazole.

The position of the amino group on the aniline ring is also crucial. In the para-position, as in this compound, the geometry may favor bridging between two metal centers rather than chelation to a single metal, depending on steric factors and the flexibility of the molecule. In contrast, an ortho-substituted aniline moiety would be more predisposed to form a stable five- or six-membered chelate ring. Variations in substituents on related aniline ligands have been shown to alter C-N bond lengths and the pKa of the amino group, which directly impacts its coordination strength. researchgate.net Furthermore, steric hindrance from bulky substituents can affect the geometry of the final complex. rsc.org

Below is a comparative table of physicochemical properties for related pyrazolylmethylaniline derivatives, illustrating the impact of structural modifications.

CompoundSubstituentKey Structural FeatureMelting Point (°C)LogP
3-[(4-chloro-1H-pyrazol-1-yl)methyl]aniline4-Cl, meta-CH₂Methylene bridge, meta-aniline120–1221.44
4-(4-Chloro-pyrazol-1-ylmethyl)-phenylamine4-Cl, para-CH₂Methylene bridge, para-aniline135–1371.62
3-Chloro-4-(1H-pyrazol-1-yl)aniline3-Cl, no CH₂ bridgeDirect N-C bond, meta-chloroaniline98–1001.12
Data sourced from comparative analysis of related derivatives.

Electronic Properties of Pyrazolyl-Aniline Chelates and Resulting Complexes

The electronic properties of metal complexes derived from pyrazolyl-aniline ligands are a subject of significant research interest, as they underpin applications in areas like catalysis and materials science. nih.gov The coordination of this compound to a metal ion leads to notable changes in the electronic structure of both the ligand and the metal.

Key electronic phenomena observed in such complexes include:

Ligand-to-Metal Charge Transfer (LMCT): The nitrogen donor atoms of the pyrazolyl-aniline ligand can donate electron density to the d-orbitals of the metal center.

Metal-to-Ligand Charge Transfer (MLCT): In complexes with electron-rich metals and ligands with low-lying π* orbitals, back-donation from the metal to the ligand can occur.

d-d Transitions: In complexes with transition metals having partially filled d-orbitals, electronic transitions between these orbitals can be observed, often in the visible region of the spectrum, which gives rise to their characteristic colors.

Studies on related pyrazole-based complexes have provided insights into these properties. For instance, the interaction of a pyrazole thiocarbohydrazide (B147625) ligand with Ni(II) ions resulted in a redshift and a significant decrease in the energy gap from 3.797 eV in the free ligand to 1.038 eV in the nanocomplex, indicating enhanced electronic delocalization and charge transfer upon coordination. nih.gov DFT calculations on other pyrazole-containing complexes have been used to analyze donor strength and dissect competition between different donor groups. researchgate.net The presence of the chloro substituent in this compound is expected to modulate these electronic properties by influencing the ligand's donor strength and orbital energies. researchgate.net

Catalytic Applications of Pyrazolyl-Aniline Metal Complexes

Metal complexes incorporating pyrazole and aniline-based ligands have demonstrated significant catalytic activity in a range of organic transformations. nih.govmdpi.comorganic-chemistry.org The versatility of the pyrazolyl-aniline scaffold allows for the fine-tuning of steric and electronic properties of the catalyst, which is crucial for optimizing its performance.

Examples of catalytic applications involving related complexes include:

Oxidation Reactions: In situ formed complexes of pyrazole-based ligands with various copper(II) salts have been shown to effectively catalyze the oxidation of catechol to o-quinone. mdpi.com The catalytic activity was found to be dependent on the ligand structure, the counter-ion of the copper salt, and the solvent.

Cross-Coupling Reactions: Palladium complexes featuring aniline ligands, such as [(NHC)PdCl2(Aniline)] systems, are highly active precatalysts for Suzuki-Miyaura and Buchwald-Hartwig amination reactions. organic-chemistry.org These catalysts are effective for coupling challenging substrates like amides and esters. Palladium complexes with pyrazolated thio/selenoethers have also shown potential in catalyzing Suzuki-Miyaura coupling. researchgate.net

Dehydrogenation: Ruthenium(II) complexes with N-N chelate protic pyrazole ligands have been used for the acceptorless double dehydrogenation of primary amines to nitriles. nih.gov The pyrazole N-H group was found to play a crucial role in the catalytic cycle.

Multi-component Reactions: A poly(aniline-co-melamine)@MnFe2O4 nanocomposite has been used as a highly efficient and reusable catalyst for the synthesis of various pyrazole derivatives. frontiersin.org

The table below summarizes the catalytic activity of in-situ generated copper complexes with pyrazole-based ligands for catechol oxidation, highlighting the influence of the ligand and metal salt.

LigandCopper SaltSolventVmax (µmol L⁻¹ min⁻¹)Km (mol L⁻¹)
L2Cu(CH₃COO)₂Methanol (B129727)41.670.02
Data represents the most effective combination reported in the study. mdpi.com

Given these examples, it is highly probable that metal complexes of this compound could serve as effective catalysts in a variety of similar organic transformations.

Applications in Advanced Materials Science

Role of Pyrazolylaniline Scaffolds in Organic Electronic Materials

Pyrazolylaniline scaffolds are gaining attention for their potential use in organic electronic materials, particularly as hole-transporting materials (HTMs). The nitrogen-rich pyrazole (B372694) ring and the electron-donating aniline (B41778) group can facilitate the movement of positive charge carriers (holes), a critical function in devices like organic light-emitting diodes (OLEDs) and perovskite solar cells.

Research into related heterocyclic compounds, such as pyrazines and carbazoles, has demonstrated their effectiveness as HTMs. rsc.orgresearchgate.netosti.govmdpi.com For instance, pyrazoline derivatives are noted for their use as hole-transport materials in electrophotography and electroluminescence due to their fluorescent properties. researchgate.net The pyrazolylaniline structure, with its combination of a pyrazole and an aniline, is analogous to these successful HTMs. The aniline portion provides strong electron-donating character, while the pyrazole can be tuned to optimize the electronic properties of the molecule. This strategic combination can lead to high glass transition temperatures and good thermal stability, which are crucial for the durability and longevity of electronic devices. mdpi.com

Development of Fluorescent Probes and Sensors

The inherent fluorescence of pyrazoline derivatives makes the pyrazolylaniline scaffold an excellent candidate for the development of fluorescent probes and sensors. These sensors can detect a variety of analytes, including metal ions and organic molecules, through changes in their fluorescence emission.

For example, pyrazoline-based sensors have been successfully developed for the detection of zinc ions and the explosive picric acid. nih.govresearchgate.net The mechanism of sensing often involves a process called photoinduced electron transfer (PET), where the interaction with the target analyte alters the fluorescent properties of the molecule. Furthermore, a novel fluorescent dye incorporating a pyrazolyl-aniline structure has been synthesized for the purpose of protein binding, highlighting the potential of this scaffold in biomedical applications. growingscience.com The 4-(4-chloro-1H-pyrazol-1-yl)aniline molecule can serve as a versatile precursor for such sensors, with the aniline group providing a convenient point for further chemical modification to create specific binding sites for target analytes.

Integration into Polymeric Architectures for Functional Materials

The this compound molecule is a suitable monomer for the synthesis of functional polymers, particularly polyamides. The presence of a primary amine group on the aniline ring allows it to react with dicarboxylic acids or their derivatives through a condensation polymerization reaction to form a long-chain polyamide. youtube.comchemguide.co.uklibretexts.org

Polyamides are known for their excellent mechanical strength, thermal stability, and chemical resistance. By incorporating the pyrazolylaniline unit into the polymer backbone, it is possible to create polyamides with novel properties. For instance, the introduction of aromatic and heterocyclic rings, such as the pyrazole and phenyl groups in the subject compound, can enhance the rigidity and thermal stability of the resulting polymer. mdpi.com This approach allows for the tailoring of the polymer's properties for specific applications, such as high-performance fibers, films, and engineering plastics.

Application in Metal-Organic Frameworks (MOFs) and Covalent Organic Frameworks (COFs) Synthesis

Metal-Organic Frameworks (MOFs) and Covalent Organic Frameworks (COFs) are highly porous materials with a wide range of applications, including gas storage, catalysis, and sensing. The synthesis of these frameworks relies on the use of organic "linker" molecules that connect metal ions (in MOFs) or other organic units (in COFs) to form a crystalline structure.

The this compound scaffold is an excellent candidate for use as an organic linker. The nitrogen atoms in the pyrazole ring and the aniline group can coordinate with metal centers to form stable MOFs. researchgate.netdigitellinc.comresearchgate.netnih.gov Research has shown that pyrazole-based linkers are effective in creating MOFs with functionalities such as selective gas capture and fluorescence sensing. researchgate.netrsc.orgnih.gov For example, a tris(pyrazolyl)methane ligand, synthesized from a related aniline derivative, demonstrates the utility of these structures in creating complex coordination environments. mdpi.com The bifunctional nature of this compound, with its pyrazole and aniline groups, allows for the design of MOFs and COFs with intricate topologies and tailored chemical properties.

Electrochemical Corrosion Inhibition Studies

A significant application of pyrazole derivatives, including those containing aniline moieties, is in the field of corrosion inhibition. These compounds have been shown to effectively protect various metals, particularly steel, from corrosion in acidic environments. nih.govnih.govnih.govresearchgate.netacs.orgbohrium.comresearchgate.netnih.govsemanticscholar.org

The mechanism of corrosion inhibition involves the adsorption of the pyrazole-aniline molecules onto the metal surface, forming a protective layer that isolates the metal from the corrosive medium. researchgate.netresearchgate.net The nitrogen and oxygen atoms in the molecule, along with the pi-electrons of the aromatic rings, play a crucial role in the adsorption process through donor-acceptor interactions with the metal's d-orbitals.

Electrochemical studies have demonstrated that these compounds often act as mixed-type inhibitors, meaning they suppress both the anodic and cathodic reactions of the corrosion process. The inhibition efficiency of these compounds is dependent on their concentration, the temperature, and the specific substituents on the pyrazole and aniline rings. The presence of the chloro group in this compound can further influence its adsorption characteristics and, consequently, its inhibition efficiency.

Inhibition Efficiency of Various Pyrazole Derivatives
InhibitorMetalCorrosive MediumMax. Inhibition Efficiency (%)Reference
Pyrazoline derivatives (PYR-1 and PYR-2)Mild Steel1.0 M HCl94 bohrium.com
s-triazine/anilino-morpholino-pyrazole derivativesCarbon Steel1 M HCl98.5 nih.govacs.org
N-((1H-pyrazol-1-yl)methyl)-4-nitroaniline (L4)Carbon Steel1 M HCl90.8 nih.govacs.org
ethyl 5-methyl-1-(((4-nitrophenyl)amino)methyl)-1H-pyrazole-3-carboxylate (L6)Carbon Steel1 M HCl91.8 nih.govnih.govacs.org
(E)-N'-(4-chlorobenzylidene)-2-(3,5-dimethyl-1H-pyrazol-1-yl)acetohydrazide (4-CP)Mild Steel1 M HCl94 researchgate.net

Q & A

Q. What synthetic strategies are effective for preparing 4-(4-chloro-1H-pyrazol-1-yl)aniline?

The compound can be synthesized via nucleophilic aromatic substitution or coupling reactions. For example, C–F activation strategies using KOH in DMSO (80–100°C) have been successful for analogous pyrazolyl-aniline derivatives. Post-synthesis purification involves column chromatography (hexane/EtOAc gradient) and recrystallization (ethanol/water) to achieve >95% purity. Catalytic systems like CuI for Ullmann couplings may enhance efficiency .

Q. Which spectroscopic methods are critical for structural confirmation and purity assessment?

  • 1H/13C NMR (in DMSO-d6 or CDCl3) identifies aromatic proton environments and substitution patterns.
  • IR spectroscopy detects N-H stretches (3300–3500 cm⁻¹) and C-Cl vibrations (650–800 cm⁻¹).
  • High-resolution mass spectrometry (HRMS) confirms molecular weight via ESI+ mode.
  • HPLC-UV (254 nm) monitors purity, while TLC (silica gel) provides rapid in-process checks .

Q. What solvent systems are optimal for recrystallizing this compound?

Ethanol/water mixtures (3:1 v/v) are effective for recrystallization. Slow cooling (0.5°C/min) yields high-purity crystals. Solubility tests in DMSO, THF, and dichloromethane guide solvent selection for large-scale crystallization .

Advanced Research Questions

Q. How can single-crystal X-ray diffraction resolve structural ambiguities in derivatives of this compound?

  • Crystal growth : Use layered diffusion (e.g., CH₂Cl₂/acetone/pentane) or slow evaporation.
  • Data collection : Cool crystals to 100 K to minimize thermal motion.
  • Refinement : SHELXL refines anisotropic displacement parameters, achieving R1 < 0.05. Hydrogen atoms are placed geometrically or located via difference maps.
  • Polymorphism screening : Vary solvents (e.g., MeOH vs. acetonitrile) to identify multiple crystal forms .

Q. What computational approaches predict the electronic properties and reactivity of this compound?

  • DFT calculations : Use the MN15L functional with def2-TZVP basis sets to optimize geometry and compute HOMO-LUMO gaps.
  • Electrostatic potential maps : Identify nucleophilic (aniline NH₂) and electrophilic (chloropyrazole) sites.
  • Transition-state modeling : Compare energy barriers for reactions like Suzuki-Miyaura couplings to guide experimental design .

Q. How can reaction kinetics elucidate mechanistic pathways in cross-coupling reactions involving this compound?

  • Pseudo-first-order kinetics : Monitor progress via in situ NMR or GC-MS under varied temperatures (25–80°C) and catalyst loads.
  • Eyring analysis : Calculate ΔH‡ and ΔS‡ from Arrhenius plots to distinguish between associative and dissociative mechanisms.
  • Isotopic labeling : Use deuterated analogs to trace proton transfer steps in catalytic cycles .

Q. What strategies mitigate decomposition during long-term storage?

  • Storage conditions : Amber vials under argon at 2–8°C prevent oxidation and photodegradation.
  • Stability assays : TGA/DSC analysis confirms thermal stability (>150°C decomposition onset).
  • Moisture control : Add 3Å molecular sieves to storage containers .

Methodological Considerations

Q. How to resolve contradictions in spectroscopic data for this compound?

  • Multi-technique validation : Cross-validate NMR assignments with 2D experiments (COSY, HSQC).
  • Crystallographic backup : Compare experimental IR/Raman spectra with DFT-simulated vibrational modes.
  • Batch-to-batch analysis : Use LC-MS to detect trace impurities from synthetic byproducts .

Q. What experimental designs improve yield in multi-step syntheses using this compound as a precursor?

  • DoE optimization : Vary temperature, catalyst loading, and solvent polarity using a factorial design.
  • In-line monitoring : Employ PAT (Process Analytical Technology) tools like ReactIR for real-time feedback.
  • Protecting groups : Temporarily block the aniline NH₂ with tert-butoxycarbonyl (Boc) to prevent side reactions during pyrazole functionalization .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.